molecular formula C14H19NO5 B1683654 Trimetozine CAS No. 635-41-6

Trimetozine

Cat. No.: B1683654
CAS No.: 635-41-6
M. Wt: 281.30 g/mol
InChI Key: XWVOEFLBOSSYGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimetozine is synthesized by reacting 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of sodium hydroxide . The reaction proceeds as follows:

    Formation of 3,4,5-trimethoxybenzoyl chloride: This is typically prepared by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl2).

    Reaction with Morpholine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with morpholine in the presence of sodium hydroxide to form this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimetozine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Primarily used as a sedative and tranquilizer in the treatment of anxiety.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Uniqueness of Trimetozine: this compound is unique due to its specific chemical structure, which includes the 3,4,5-trimethoxyphenyl group and the morpholine moiety. This combination imparts distinct pharmacological properties, making it effective as a sedative and tranquilizer .

Properties

IUPAC Name

morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVOEFLBOSSYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8023713
Record name Trimetozine
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Molecular Weight

281.30 g/mol
Source PubChem
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CAS No.

635-41-6
Record name Trimetozine
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Record name Trimetozine [USAN:INN]
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Synthesis routes and methods

Procedure details

Morpholine (0.8 mL) was slowly added to a solution composed of toluene (10 mL) and 3,4,5-trimethoxybenzoyl chloride (1.1 g). The reaction was accompanied by evolution of heat and precipitation of morpholine hydrochloride. After 3 hours, the solution was filtered and concentrated in vacuo to afford a white solid which was recrystallized from ethanol to afford colorless needles (1.2 g, 86%): m.p. 119.8-120.7° C., lit3c m.p. 120-121° C.; EIMS m/z 281 (M+), 266, 195; 1H NMR δ 6.63 (2H, s, H2,6), 3.87 (6H, s, OCH3×2), 3.86 (3H, s, OCH3), 3.70 (8H, bs, CH2×4).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Trimetozine and its potential therapeutic applications?

A1: While the exact mechanism of action of this compound remains unclear, preliminary research suggests it might possess anxiolytic properties [, ]. A newly synthesized analogue, LQFM289, derived from molecular hybridization of this compound with Butylatedhydroxytoluene (BHT), has demonstrated promising results in early trials for anxiety treatment []. This suggests that this compound's therapeutic potential might stem from its antioxidant properties, possibly by mitigating oxidative stress, a factor implicated in various psychological disorders []. Further research is necessary to fully elucidate its mechanism of action and confirm its therapeutic benefits.

Q2: What is the structural characterization of this compound?

A2: Although specific spectroscopic data is limited in the provided research, this compound's molecular formula is C14H19NO4 [].

Q3: Can you describe the process of this compound purification using liquid-liquid extraction?

A3: Liquid-liquid extraction serves as a crucial step in the purification of this compound [, ]. Researchers have developed a three-stage countercurrent liquid-liquid extraction platform to separate this compound from impurities using a washing solvent []. This platform allows for precise control of various parameters, including flow rates, temperature, and stirring speed. Inline IR sensors and Partial Least Squares models are employed to monitor and quantify the partitioning of different analytes during the extraction process [].

Q4: Are there any computational studies investigating this compound and its analogues?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of LQFM289, a novel this compound analogue []. These calculations revealed structural similarities between LQFM289 and its precursor molecules, this compound and BHT, suggesting a potential relationship between the electronic structure and the compound's pharmacophoric performance [].

Q5: What analytical techniques are employed to study this compound?

A5: Several analytical methods have been used in this compound research. Gas chromatography has been employed to simultaneously determine the glucuronides of this compound in human urine []. Additionally, electrochemical techniques, specifically voltammetry, have been utilized to study the redox properties of LQFM289 []. Further research is needed to explore and validate additional analytical methods for characterizing and quantifying this compound and its metabolites.

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